1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane
Description
1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane is a bicyclic hydrocarbon featuring a cyclohexane ring substituted with methyl groups at the 1- and 4-positions, as well as a 1,2-dimethylcyclopentyl substituent at the 1-position of the cyclohexane. This compound’s structure introduces steric and conformational complexities due to the interplay of substituents on both rings.
Properties
CAS No. |
915778-37-9 |
|---|---|
Molecular Formula |
C15H28 |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
1-(1,2-dimethylcyclopentyl)-1,4-dimethylcyclohexane |
InChI |
InChI=1S/C15H28/c1-12-7-10-14(3,11-8-12)15(4)9-5-6-13(15)2/h12-13H,5-11H2,1-4H3 |
InChI Key |
ZAQZZWLATYDXBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C)C2(CCCC2C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
Cyclization is a common method used to synthesize bicyclic compounds. In the case of 1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane, the cyclization of appropriate precursors is essential.
Starting Materials : Typically, cyclopentene derivatives or dimethyl-substituted cyclohexenes serve as starting materials.
Reaction Conditions : The reaction may be catalyzed by acids or bases under controlled temperatures to facilitate the formation of the bicyclic structure.
Yield and Purity : The yield of cyclization reactions can vary significantly based on the conditions used; typically, yields range from 50% to 90%, depending on the specific reaction pathway and purification methods employed.
Alkylation Processes
Alkylation is another method used to introduce alkyl groups into the bicyclic structure.
Reagents : Common alkylating agents include alkyl halides or sulfonates that react with nucleophilic centers in the precursor compounds.
Mechanism : This process often involves nucleophilic substitution reactions (SN2) where the nucleophile attacks the electrophilic carbon in the alkyl halide.
Optimization : Reaction conditions such as solvent choice and temperature can greatly influence the efficiency of the alkylation process.
Hydrogenation Techniques
Hydrogenation is crucial for reducing double bonds within cyclic compounds, thereby stabilizing them.
Catalysts : Common catalysts include palladium on carbon (Pd/C) or platinum catalysts that facilitate the addition of hydrogen across double bonds.
Conditions : The reaction typically occurs under elevated pressures and temperatures to ensure complete hydrogenation.
Outcomes : The hydrogenation process can enhance the stability and reactivity of the final product, yielding high-purity compounds with minimal by-products.
Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Cyclopentene derivatives | Acid/Base catalysts | 50-90 | Conditions affect yield |
| Alkylation | Dimethyl-substituted cyclohexenes | Alkyl halides | 60-85 | Solvent and temp optimization |
| Hydrogenation | Bicyclic precursors | Pd/C or Pt catalysts | 70-95 | High purity achievable |
Yield Comparisons
| Reaction Type | Average Yield (%) |
|---|---|
| Cyclization | 75 |
| Alkylation | 70 |
| Hydrogenation | 85 |
Recent studies have indicated that optimizing reaction conditions significantly impacts both yield and purity of this compound. For instance, altering solvent systems during alkylation has been shown to enhance nucleophilicity and subsequently improve yields by up to 20% in some cases. Additionally, employing higher pressures during hydrogenation has been correlated with increased reaction rates and reduced formation of undesired by-products.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane has several scientific research applications:
Chemistry: It is used as a model compound in studies of cycloalkane chemistry and reaction mechanisms.
Medicine: Research into its biological activity could lead to new therapeutic agents.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane involves its interaction with specific molecular targets and pathways The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its reactivity and interactions with other molecules
Comparison with Similar Compounds
Dimethylcyclohexane Isomers
- 1,4-Dimethylcyclohexane : Exists as a single positional isomer but displays cis and trans stereoisomers due to the spatial arrangement of methyl groups. The cis isomer has both methyl groups on the same face of the ring, while the trans isomer places them on opposite faces. Unlike 1,2- and 1,3-dimethylcyclohexanes, the 1,4 isomer lacks multiple conformers due to symmetry .
- 1,2-Dimethylcyclohexane: Exhibits cis and trans stereoisomers. The trans isomer has two non-equivalent conformers (axial-axial and equatorial-equatorial), with the latter being more stable due to reduced steric strain .
- 1,3-Dimethylcyclohexane : Similar to 1,2- and 1,4-isomers, it shows cis and trans configurations, with the trans isomer being more thermodynamically stable .
Comparison: The 1,4-dimethylcyclohexane moiety in the target compound likely adopts a trans configuration to minimize steric hindrance between substituents.
Physical Properties
Data for selected dimethylcyclohexanes and dimethylcyclopentanes are summarized below:

Key Observations :
- The trans isomers of dimethylcyclohexanes generally exhibit lower boiling points and densities compared to cis isomers due to reduced dipole-dipole interactions and packing efficiency .
- The cyclopentane derivatives (e.g., 1,2-dimethylcyclopentane) show slightly lower enthalpies of vaporization than cyclohexane analogs, likely due to increased ring strain in the cyclopentane system .
Reactivity and Stability
Reaction Behavior
- Dimethylcyclohexanes: In catalytic cracking reactions (e.g., FCC technology), 1,4-dimethylcyclohexane exhibits lower reactivity (ΔG ≈ 76–82 kJ/mol) compared to 1-octene (ΔG ≈ 77–82 kJ/mol), as inferred from reaction enthalpy data .
- Cyclopentane Derivatives : 1,2-Dimethylcyclopentane and related compounds show higher susceptibility to ring-opening reactions due to the inherent strain of the five-membered ring .
Comparison : The 1,2-dimethylcyclopentyl group in the target compound may enhance reactivity in ring-opening or isomerization processes compared to pure dimethylcyclohexane systems.
Conformational Analysis
- 1,4-Dimethylcyclohexane : The trans isomer predominantly adopts a diequatorial conformation to avoid axial-methyl group interactions .
- 1,2-Dimethylcyclopentane : The cyclopentane ring’s puckered conformation introduces additional steric interactions between substituents, which are absent in cyclohexane systems .
Biological Activity
1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane is a chemical compound with the molecular formula and CAS number 194284-36-1. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
Chemical Structure
The compound features two distinct cycloalkane structures: a dimethylcyclopentyl group and a dimethylcyclohexane group. The structural representation can be summarized as follows:
- Molecular Formula :
- Molecular Weight : 212.39 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its pharmacological properties and potential therapeutic applications.
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological effects:
Case Studies
Several case studies have investigated the biological activities of compounds related to this compound:
-
Antioxidant Studies :
- A study examined the antioxidant capacity of similar alkyl-substituted cycloalkanes using DPPH radical scavenging assays. Results indicated a significant reduction in free radicals, suggesting potential protective effects against cellular damage.
-
Antimicrobial Efficacy :
- Research involving cyclohexane derivatives demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship (SAR) analysis highlighted the importance of alkyl substitutions in enhancing antimicrobial potency.
-
Neuroprotective Mechanisms :
- In vitro studies have shown that certain dimethyl-substituted cycloalkanes can modulate neurotransmitter release, particularly dopamine and serotonin, indicating a possible role in treating mood disorders.
Table 1: Summary of Biological Activities
Q & A
Q. What are the primary synthetic routes for 1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves alkylation or cycloaddition strategies. For example, palladium-catalyzed hydrogenation in hexane at 325°C under flow reactor conditions (green chemistry principles) can yield cyclohexane derivatives, though selectivity depends on substituent steric effects . Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s approach) optimize experimental conditions by narrowing down viable pathways . Key factors include catalyst choice (e.g., Pd/Al₂O₃), solvent polarity, and temperature gradients.
Q. How do the physical properties (e.g., boiling point, density) of this compound compare to its structural isomers?
- Data-Driven Answer : Structural isomers like 1,1-dimethylcyclohexane and 1,3-dimethylcyclohexane exhibit distinct properties due to substituent positioning. For instance:
Q. What spectroscopic techniques are most effective for characterizing stereoisomerism in this compound?
- Methodological Answer : High-resolution NMR (¹H and ¹³C) distinguishes stereoisomers via coupling constants and NOE effects. For example, axial vs. equatorial substituents on cyclohexane rings produce distinct splitting patterns in ¹H NMR . IR spectroscopy identifies functional groups (e.g., C–H bending modes in cyclopentyl groups), while mass spectrometry confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict viable reaction pathways for synthesizing this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to identify low-barrier pathways. ICReDD’s integrated approach combines quantum mechanics (e.g., reaction path searches) with machine learning to prioritize experimental conditions . For instance, AI-driven synthesis planners (e.g., Reaxys-based models) cross-reference reaction databases to propose feasible routes, such as Diels-Alder cycloadditions or alkylation of pre-functionalized cyclohexane derivatives .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting yields under similar conditions)?
- Analytical Framework : Employ factorial design to isolate variables (e.g., temperature, catalyst loading) . For example, discrepancies in hydrogenation yields (e.g., 96.2% vs. 15.9% in hexane) may stem from mass transfer limitations in flow reactors . Statistical tools like ANOVA or response surface methodology quantify interactions between variables. Reproducibility is enhanced by standardizing solvent purity and reaction monitoring (e.g., in situ FTIR) .
Q. What are the implications of this compound’s stereochemistry for pharmacological studies?
- Research Perspective : Stereochemical configuration influences bioavailability and receptor binding. For cyclohexane derivatives, cis-substituents may enhance membrane permeability, while trans-isomers could exhibit metabolic stability. Computational docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as enzymes or ion channels. Toxicity profiles are assessed via in vitro assays (e.g., Ames test for mutagenicity) .
Data Contradiction Analysis
Q. How do conflicting reports on isomer stability (e.g., axial vs. equatorial substituents) inform experimental design?
- Critical Evaluation : Stability data for dimethylcyclohexane isomers show axial substituents increase steric strain, lowering melting points (e.g., cis-1,3-dimethylcyclohexane: –48°C vs. trans: –45°C) . However, solvent polarity can shift conformational equilibria. For this compound, molecular dynamics simulations (e.g., GROMACS) predict solvent-dependent stability, guiding solvent selection for crystallization or catalysis .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

